molecular formula C13H18ClNO4 B2979374 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride CAS No. 53009-13-5

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride

Cat. No.: B2979374
CAS No.: 53009-13-5
M. Wt: 287.74
InChI Key: VKFRSNKCMMOGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tetrahydroisoquinoline ring system with methoxy groups at the 6 and 7 positions and an acetic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization: A combination of these two synthetic methods can be used to produce the compound. The Petasis reaction involves the formation of a Schiff base, followed by cyclization using the Pomeranz–Fritsch–Bobbitt method.

  • Industrial Production Methods: The compound can be synthesized on an industrial scale using similar methods, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound could be explored for its therapeutic properties, possibly as a lead compound in drug discovery. Industry: It may find use in various industrial applications, such as in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism by which 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.

Comparison with Similar Compounds

  • 2-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness: The uniqueness of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride lies in its specific structural features, such as the presence of methoxy groups and the acetic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2;/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFRSNKCMMOGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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